molecular formula C13H16N2O3S B7579780 2-[[[2-(Cyclohexen-1-yl)acetyl]amino]methyl]-1,3-thiazole-4-carboxylic acid

2-[[[2-(Cyclohexen-1-yl)acetyl]amino]methyl]-1,3-thiazole-4-carboxylic acid

Katalognummer B7579780
Molekulargewicht: 280.34 g/mol
InChI-Schlüssel: XIIFGZATLMAGCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[[[2-(Cyclohexen-1-yl)acetyl]amino]methyl]-1,3-thiazole-4-carboxylic acid, also known as CTHRC1 inhibitor, is a small molecule compound that has been studied for its potential therapeutic applications in various diseases including cancer, fibrosis, and cardiovascular diseases.

Wirkmechanismus

The mechanism of action of the 2-[[[2-(Cyclohexen-1-yl)acetyl]amino]methyl]-1,3-thiazole-4-carboxylic acid inhibitor is not fully understood. However, it is believed that the compound inhibits the function of this compound, which is a secreted protein that promotes cell proliferation, migration, and invasion. This compound has been shown to activate several signaling pathways including the Wnt/β-catenin pathway, the MAPK/ERK pathway, and the PI3K/Akt pathway, which are involved in cell proliferation, migration, and invasion. Inhibition of this compound may therefore reduce the activation of these pathways and inhibit cell proliferation, migration, and invasion.
Biochemical and Physiological Effects:
The biochemical and physiological effects of the this compound inhibitor have been studied in preclinical models. In cancer, the inhibitor has been shown to reduce tumor growth and metastasis in several types of cancer including breast cancer, lung cancer, and pancreatic cancer. In fibrosis, the inhibitor has been shown to reduce tissue fibrosis in several organs including the liver, lung, and kidney. In cardiovascular diseases, the inhibitor has been shown to reduce neointima formation and improve vascular remodeling after injury.

Vorteile Und Einschränkungen Für Laborexperimente

The 2-[[[2-(Cyclohexen-1-yl)acetyl]amino]methyl]-1,3-thiazole-4-carboxylic acid inhibitor has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has been shown to be effective in preclinical models of cancer, fibrosis, and cardiovascular diseases. However, there are also some limitations to using the this compound inhibitor in lab experiments. The inhibitor may have off-target effects on other proteins or pathways, which may complicate the interpretation of the results. In addition, the inhibitor may have limited bioavailability or toxicity in vivo, which may limit its therapeutic potential.

Zukünftige Richtungen

There are several future directions for the study of the 2-[[[2-(Cyclohexen-1-yl)acetyl]amino]methyl]-1,3-thiazole-4-carboxylic acid inhibitor. First, further studies are needed to elucidate the mechanism of action of the compound and its effects on signaling pathways in cancer, fibrosis, and cardiovascular diseases. Second, studies are needed to optimize the pharmacokinetics and pharmacodynamics of the compound in vivo, and to evaluate its safety and efficacy in clinical trials. Third, studies are needed to identify biomarkers that can predict the response to the compound in different diseases and patient populations. Finally, studies are needed to explore the potential of the compound in combination with other therapies, such as chemotherapy, radiation therapy, or immunotherapy, to enhance its therapeutic efficacy.

Synthesemethoden

The synthesis of 2-[[[2-(Cyclohexen-1-yl)acetyl]amino]methyl]-1,3-thiazole-4-carboxylic acid involves several steps. The starting material is 2-aminothiazole, which is reacted with acetyl chloride to form 2-acetamidothiazole. The resulting compound is then treated with cyclohexenylmagnesium bromide to form 2-[[2-(Cyclohexen-1-yl)acetyl]amino]thiazole. Finally, the compound is oxidized with potassium permanganate to yield this compound.

Wissenschaftliche Forschungsanwendungen

The 2-[[[2-(Cyclohexen-1-yl)acetyl]amino]methyl]-1,3-thiazole-4-carboxylic acid inhibitor has been studied for its potential therapeutic applications in various diseases including cancer, fibrosis, and cardiovascular diseases. In cancer, this compound has been shown to promote tumor growth and metastasis, and inhibition of this compound has been shown to reduce tumor growth and metastasis in preclinical models. In fibrosis, this compound has been shown to promote collagen production and tissue fibrosis, and inhibition of this compound has been shown to reduce tissue fibrosis in preclinical models. In cardiovascular diseases, this compound has been shown to promote vascular smooth muscle cell proliferation and migration, and inhibition of this compound has been shown to reduce neointima formation in preclinical models.

Eigenschaften

IUPAC Name

2-[[[2-(cyclohexen-1-yl)acetyl]amino]methyl]-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c16-11(6-9-4-2-1-3-5-9)14-7-12-15-10(8-19-12)13(17)18/h4,8H,1-3,5-7H2,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIFGZATLMAGCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CC(=O)NCC2=NC(=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.